N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzo[d]thiazole ring substituted with methoxy groups and a fluorophenylthioacetamide moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide typically involves multiple steps, starting with the preparation of the benzo[d]thiazole core. This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions. The resulting benzo[d]thiazole intermediate is then subjected to methoxylation using methoxy reagents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.
The next step involves the introduction of the fluorophenylthioacetamide group. This can be accomplished by reacting the methoxylated benzo[d]thiazole with 4-fluorothiophenol and chloroacetyl chloride in the presence of a base such as triethylamine. The final product is obtained after purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the thioether group to a thiol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl ring, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran, and ethanol.
Substitution: Sodium methoxide, potassium tert-butoxide, dimethylformamide, and methanol.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of kinases or proteases, resulting in the modulation of signal transduction pathways and cell cycle regulation. The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparison with Similar Compounds
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide can be compared with other similar compounds, such as:
N-(4-methoxybenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide: Similar structure but with one less methoxy group, which may affect its chemical reactivity and biological activity.
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-((4-chlorophenyl)thio)acetamide: Similar structure but with a chlorine atom instead of a fluorine atom, which can influence its electronic properties and interactions with molecular targets.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O3S2/c1-22-12-7-8-13(23-2)16-15(12)20-17(25-16)19-14(21)9-24-11-5-3-10(18)4-6-11/h3-8H,9H2,1-2H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNKWDLDAYMUAHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)NC(=O)CSC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.